molecular formula C28H26BrClN2O5S B2797644 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide CAS No. 392323-89-6

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide

Cat. No.: B2797644
CAS No.: 392323-89-6
M. Wt: 617.94
InChI Key: GHQKANNUIRJIQQ-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core benzoyl and piperidinyl structures, followed by the introduction of bromine, chlorine, and sulfonyl groups under controlled conditions. Common reagents used in these reactions include bromine, chlorobenzoyl chloride, and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-chloroacetamide
  • 2-bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

Uniqueness

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrClN2O5S/c1-17-13-18(2)16-32(15-17)38(36,37)21-10-7-19(8-11-21)26(33)28(35)31-25-12-9-20(29)14-23(25)27(34)22-5-3-4-6-24(22)30/h3-12,14,17-18H,13,15-16H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQKANNUIRJIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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